molecular formula C12H10N2O2 B046474 2-Phenoxynicotinamide CAS No. 111950-69-7

2-Phenoxynicotinamide

Cat. No. B046474
M. Wt: 214.22 g/mol
InChI Key: FTBCRRFSFTVINJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenoxynicotinamide and related compounds involves various chemical reactions and methodologies. For instance, the synthesis and anticancer activity test of 2-hydroxy-N-phenylnicotinamide, a compound related to 2-Phenoxynicotinamide, was achieved through a one-step reaction starting from 2-hydroxynicotinic acid and aniline in the presence of DCC/DMAP in pyridine, yielding a product with potential for leukemia treatment (Salahuddin, Hanafi, & Hariyanti, 2013). Another study focused on the design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide derivatives, showcasing the compound's role in activating human and mouse TGR5 receptors, highlighting the chemical versatility and potential therapeutic applications of phenoxynicotinamide derivatives (Duan et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Phenoxynicotinamide and its derivatives is critical for understanding its chemical behavior and interactions. Studies have utilized X-ray diffraction to characterize the molecular complexes of phenols with isonicotinamide, elucidating the hydrogen bonding patterns and supramolecular assemblies that contribute to the stability and self-assembly of these compounds (Vishweshwar, Nangia, & Lynch, 2003).

Chemical Reactions and Properties

2-Phenoxynicotinamide participates in various chemical reactions, demonstrating a range of chemical properties. For example, the reaction of bromine and chlorine with phenolic compounds, which are structural moieties of natural organic matter, showcases the high reactivity of these elements with phenolic compounds, including derivatives of phenoxynicotinamide, leading to electrophilic aromatic substitution and oxidation processes (Criquet et al., 2015).

Scientific Research Applications

  • Potential as GPBAR1 Receptor Agonists

    A study titled "2‐Phenoxy‐nicotinamides are Potent Agonists at the Bile Acid Receptor GPBAR1 (TGR5)" by Martin et al. (2013) in ChemMedChem highlights the potential of 2-Phenoxy-nicotinamides as potent agonists at the GPBAR1 receptor. This receptor is targeted for treating obesity, type 2 diabetes, and metabolic syndrome. These compounds have favorable physicochemical properties and metabolic stability (Martin et al., 2013).

  • Anticancer Activity Against Leukemia

    The paper "SYNTHESIS AND ANTICANCER ACTIVITY TEST OF 2-HYDROXY-N-PHENYLNICOTINAMIDE" by Salahuddin et al. (2013) in the Indonesian Journal of Chemistry discusses the synthesis of 2-hydroxy-N-phenylnicotinamide from a modified UK-3A compound. This compound demonstrated cytotoxicity against P388 murine leukemia cells, suggesting potential for leukemia P388 treatment (Salahuddin, Hanafi, & Hariyanti, 2013).

  • Anti-Diabetic Agent Against TGR5 Receptor

    In the Journal of King Saud University - Science, a study titled "Computational modeling of 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide derivatives as potent anti-diabetic agent against TGR5 receptor" by Adeniji et al. (2020) discusses these derivatives as potent anti-diabetic agents. The best compound showed a binding affinity of 10.4 kcal/mol (Adeniji, Arthur, & Oluwaseye, 2020).

  • Antiarrhythmic and Hypotensive Effects

    The study "Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice" by Drayer et al. (1977) in the Journal of Medicinal Chemistry reports that Phenolic 2 shows antiarrhythmic and hypotensive effects in dogs and mice, similar to procainamide (Drayer et al., 1977).

  • Anticancer Effects of Phenolcarboxylic Acids

    A study in Phytomedicine titled "Phenolcarboxylic acids from medicinal herbs exert anticancer effects through disruption of COX-2 activity" by Tao et al. (2014) discusses how phenolic acids, particularly danshensu, disrupt COX-2 activity in cancer cells, indicating potential in cancer prevention and therapy (Tao et al., 2014).

properties

IUPAC Name

2-phenoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBCRRFSFTVINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371852
Record name 2-phenoxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenoxynicotinamide

CAS RN

111950-69-7
Record name 2-phenoxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FJ Vinick, NA Saccomano, BK Koe… - Journal of medicinal …, 1991 - ACS Publications
The synthesis and biological properties of a series of nicotinamide ethers are described. These compounds, structurally novel calcium-independent phosphodiesterase inhibitors, also …
Number of citations: 18 pubs.acs.org
KM Massimine - 2006 - search.proquest.com
Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii, a pathogen that causes toxoplasmosis, are two apicomplexan parasites responsible for considerable …
Number of citations: 2 search.proquest.com

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